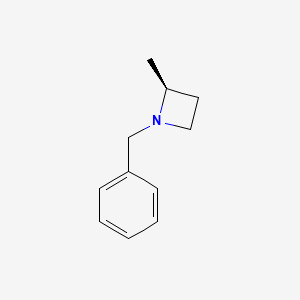

(2S)-1-Benzyl-2-methylazetidine

Description

Properties

CAS No. |

774537-09-6 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(2S)-1-benzyl-2-methylazetidine |

InChI |

InChI=1S/C11H15N/c1-10-7-8-12(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3/t10-/m0/s1 |

InChI Key |

ASHXUACJFCZHLR-JTQLQIEISA-N |

SMILES |

CC1CCN1CC2=CC=CC=C2 |

Isomeric SMILES |

C[C@H]1CCN1CC2=CC=CC=C2 |

Canonical SMILES |

CC1CCN1CC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Chemistry Applications

Azetidines, including (2S)-1-benzyl-2-methylazetidine, are recognized for their utility as versatile building blocks in organic synthesis. They can serve as precursors for more complex molecules through various transformations:

- Peptidomimetics : Azetidines can mimic amino acids, making them valuable in the design of peptide-like structures that exhibit enhanced stability and bioactivity. Their incorporation into peptide chains can improve resistance to enzymatic degradation .

- Heterocyclic Synthesis : (2S)-1-benzyl-2-methylazetidine can be utilized as a synthon for the synthesis of various heterocycles such as pyrrolidines, piperidines, and other nitrogen-containing compounds through ring-opening reactions .

- Catalytic Processes : The compound has shown promise in catalytic applications, including reactions like Michael additions and Suzuki coupling, where it acts as a ligand or catalyst precursor .

Pharmaceutical Applications

The pharmaceutical potential of (2S)-1-benzyl-2-methylazetidine is noteworthy:

- Antimicrobial Agents : Derivatives of azetidines have been explored for their antimicrobial properties. Research indicates that modifications to the azetidine structure can lead to compounds with significant antibacterial and antifungal activities .

- Anti-inflammatory and Metabolic Disorders : Azetidine derivatives are being investigated for their therapeutic effects in treating metabolic and inflammatory diseases. For instance, certain derivatives have shown efficacy in modulating metabolic pathways relevant to conditions like obesity and diabetes .

Material Science Applications

The unique properties of azetidines also extend to material science:

- Polymerization : Azetidines can undergo polymerization reactions that yield materials with desirable mechanical properties. This includes applications in coatings and adhesives where azetidine-based polymers can enhance durability and performance .

- Coatings and Composites : Research has demonstrated that azetidine derivatives can be incorporated into coatings that provide antimicrobial surfaces or enhance adhesion properties in composite materials .

Case Study 1: Synthesis of Peptidomimetics

A study highlighted the use of (2S)-1-benzyl-2-methylazetidine as a building block for synthesizing peptidomimetics. The researchers reported that the incorporation of this azetidine into peptide sequences resulted in compounds with improved biological activity compared to their natural counterparts.

Case Study 2: Antimicrobial Activity

In another investigation, various azetidine derivatives were synthesized, including (2S)-1-benzyl-2-methylazetidine. These compounds were tested against a range of bacterial strains, revealing promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity.

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Synthetic Chemistry | Peptidomimetics | Enhanced stability and bioactivity |

| Pharmaceutical Development | Anti-inflammatory agents | Effective modulation of metabolic pathways |

| Material Science | Polymerization | Improved mechanical properties in coatings |

| Antimicrobial Research | Testing against bacterial strains | Significant antibacterial activity observed |

Comparison with Similar Compounds

Azetidine vs. Aziridine Derivatives

The most relevant structural analog in the provided evidence is (S)-Benzyl 2-methylaziridine-1-carboxylate (), a three-membered aziridine ring with a benzyl ester group. Key differences include:

- Ring Strain and Reactivity : Aziridines (3-membered) exhibit higher ring strain than azetidines (4-membered), making them more reactive in ring-opening reactions or polymerization. The carboxylate group in the aziridine derivative further enhances electrophilicity, enabling participation in metal-catalyzed reactions.

- Stereochemical Effects : Both compounds have chiral centers (S-configuration at C2), which could influence enantioselective interactions in catalysis or pharmacology.

Comparison with N,O-Bidentate Directing Groups

The compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, which facilitates metal-catalyzed C–H bond functionalization.

- Applications in Catalysis : The N,O-bidentate group in is optimized for directing metal catalysts, whereas the benzyl group in the azetidine may require additional functionalization to achieve similar efficacy.

Physicochemical and Industrial Comparisons

Cyclohexanol Derivatives

The menthol derivative (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol () shares stereochemical complexity but differs in application. While azetidines are primarily research-oriented, this compound is industrially relevant in fragrances due to its stability and low volatility (boiling point: 92°C, vapor pressure: 1.020 Pa at 25°C) .

Preparation Methods

Salt Formation and Resolution

- Starting materials: 1-benzyl-azetidine-2-carboxylic acid and D-α-phenylethylamine.

- Procedure: React these in a dehydrated alcohol, acetone, acetonitrile, or Virahol solvent at temperatures ranging from room temperature to reflux for 0.5–4 hours to form a salt.

- Isolation: The salt is cooled, crystallized, and filtered. The solid is dissolved and pH-adjusted to extract and recover D-α-phenylethylamine, yielding a crude (S)-1-benzyl-azetidine-2-carboxylic acid product.

Recrystallization

- The crude product is purified by recrystallization using solvents such as dehydrated alcohol, acetone, acetonitrile, or Virahol to obtain highly pure (S)-1-benzyl-azetidine-2-carboxylic acid with HPLC purity >99% and enantiomeric excess (ee) >98%.

Debenzylation

- The purified compound undergoes catalytic debenzylation using 5–10% palladium on carbon catalyst (5–10 wt% relative to substrate) in solvents like methanol, ethanol, or Virahol.

- Reaction conditions: Hydrogen pressure of 2 MPa, temperature 10–100 °C, reaction time 4–24 hours.

- The debenzylation yields (S)-azetidine-2-carboxylic acid with high purity and yield (~82%).

Summary Table of Key Parameters

| Step | Reagents/Conditions | Solvents | Temperature | Time | Yield & Purity |

|---|---|---|---|---|---|

| Salt formation | 1-Benzyl-azetidine-2-carboxylic acid + D-α-phenylethylamine | Dehydrated alcohol, acetone, etc. | RT to reflux | 0.5–4 hours | Crude (S)-1-benzyl AzeOH, 37.8% yield |

| Recrystallization | Purification of crude product | Dehydrated alcohol, acetone, etc. | Ambient | – | HPLC > 99%, ee > 98% |

| Debenzylation | Pd/C catalyst, H2 pressure | Methanol, ethanol, Virahol | 10–100 °C | 4–24 hours | (S)-AzeOH, 81.9% yield, HPLC > 99% |

Advantages

- Short synthetic route.

- Low-cost and readily available raw materials.

- Simple operation and high product purity.

- Effective optical resolution by salt formation prior to debenzylation improves enantiomeric purity.

This advanced method involves the stereoselective α-alkylation of azetidine-2-carbonitrile derivatives complexed with borane, enabling the introduction of substituents such as benzyl groups at the 2-position with high stereocontrol.

Preparation of N-((S)-1-phenylethyl)azetidine-2-carbonitriles

- Starting from methyl esters of azetidine-2-carboxylic acid, amidation with aqueous ammonia yields the corresponding amides.

- Dehydration of amides using trifluoroacetic anhydride and pyridine converts them into nitriles with high yields (up to 94%).

- These nitriles serve as precursors for borane complex formation.

Formation of N-Borane Complexes

- Treatment of N-substituted azetidine-2-carbonitriles with borane dimethyl sulfide complex in dichloromethane forms stable N-borane complexes.

- These complexes exhibit high stereoselectivity at the nitrogen atom (diastereomeric ratio >9:1).

- The complexes are stable solids but epimerize or decompose in coordinating solvents like THF.

Base-Promoted α-Benzylation

- The N-borane complex is treated with lithium diisopropylamide (LDA) at −78 °C to generate an α-lithiated intermediate.

- Subsequent reaction with benzyl bromide introduces the benzyl group at the 2-position.

- Optimized conditions involve 1.2 equivalents of LDA and 1.3 equivalents of benzyl bromide, with reaction times around 3 hours.

- The reaction yields the α-benzylated azetidine derivative with high diastereoselectivity (up to 72% yield for major diastereomer).

Reaction Conditions and Yields Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield & Selectivity |

|---|---|---|---|---|---|

| Amidation | Aqueous NH3 | – | Ambient | – | 60–71% (diastereomers) |

| Dehydration | Trifluoroacetic anhydride + pyridine | – | Ambient | – | 74–94% |

| N-Borane complex formation | BH3·SMe2 complex | CH2Cl2 | Ambient | – | 72–93%, dr > 9:1 |

| α-Benzylation | LDA + benzyl bromide | THF | −78 °C to RT | 3 hours | 70–82%, high diastereoselectivity |

Mechanistic Insight

- The borane complexation locks the nitrogen lone pair, enhancing the stereoselectivity of the α-lithiation.

- The steric and electronic environment favors selective alkylation at the α-position.

- Diastereomeric control is influenced by the chiral auxiliary on the nitrogen substituent.

Comparative Analysis of Methods

| Feature | Method 1: Resolution & Debenzylation | Method 2: N-Borane Complex α-Alkylation |

|---|---|---|

| Starting materials | 1-Benzyl-azetidine-2-carboxylic acid | Methyl esters of azetidine-2-carboxylic acid |

| Stereochemical control | Achieved via salt formation and recrystallization | Achieved via chiral N-borane complex and base-promoted alkylation |

| Key reagents | D-α-phenylethylamine, Pd/C, H2 | BH3·SMe2, LDA, benzyl bromide |

| Reaction conditions | Mild to moderate temperatures, hydrogen pressure | Low temperature (−78 °C), inert atmosphere |

| Product purity and yield | High purity (>99% HPLC), moderate to high yield | Moderate to high yield (up to 82%), high diastereoselectivity |

| Operational complexity | Moderate, involves multiple steps and purification | More complex, requires handling air-sensitive reagents |

| Scalability | Suitable for scale-up due to simple operations | More suited for research-scale or specialized synthesis |

Summary of Research Findings

- The salt formation and resolution method provides a cost-effective and scalable route to (2S)-1-benzyl-2-methylazetidine precursors with high enantiomeric purity, suitable for industrial applications.

- The N-borane complex α-alkylation method offers excellent stereocontrol and versatility for introducing various substituents at the 2-position, valuable for synthesizing diverse azetidine derivatives.

- Both methods complement each other, with the first focusing on purity and scalability, and the second on stereochemical diversity and functionalization.

Q & A

Q. What synthetic strategies are effective for preparing (2S)-1-Benzyl-2-methylazetidine while preserving stereochemical integrity?

- Methodological Answer : A common approach involves ring-closing reactions or functional group transformations. For example, azetidine precursors can be synthesized via nucleophilic substitution or hydrogenation under controlled conditions. In related azetidine derivatives, Pd/C-catalyzed hydrogenation in methanol at room temperature has been used to reduce intermediates while retaining stereochemistry . Stereochemical purity can be ensured by chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. For characterization, use H/C NMR to confirm stereochemistry and monitor reaction progress .

Q. How can researchers validate the structural identity and purity of (2S)-1-Benzyl-2-methylazetidine?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy : Compare chemical shifts and coupling constants with known azetidine derivatives (e.g., 2-benzyl-2-carboxyazetidine in methanol-d) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]).

- Melting point analysis : Cross-reference with literature values for structurally similar compounds (e.g., 1-methyl-2-benzimidazolinone: mp 192–195°C) .

- Chiral chromatography : Verify enantiomeric excess using chiral stationary phases.

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S vs. 2R configuration) impact the biological or physicochemical properties of 1-benzyl-azetidine derivatives?

- Methodological Answer : Conduct comparative studies using enantiomerically pure samples. For example:

- X-ray crystallography : Resolve crystal structures to correlate stereochemistry with intermolecular interactions (e.g., as demonstrated for (2S,4S)-3-benzoyl-4-benzyl-oxazolidinone) .

- Biological assays : Test enantiomers against target receptors (e.g., benzamide derivatives in structure-activity relationship (SAR) studies) .

- Computational modeling : Use DFT calculations to analyze steric and electronic effects of the 2-methyl group on ring conformation.

Q. How can contradictory results in the catalytic activity or stability of (2S)-1-Benzyl-2-methylazetidine be systematically addressed?

- Methodological Answer : Apply principles from qualitative research conflict resolution:

- Iterative data triangulation : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) .

- Open-data practices : Share raw datasets (e.g., NMR spectra, reaction yields) to enable independent validation .

- Error source analysis : Investigate potential impurities (e.g., via LC-MS) or kinetic vs. thermodynamic control in synthesis.

Q. What experimental designs are optimal for studying the compound’s reactivity in ring-opening or functionalization reactions?

- Methodological Answer : Design kinetic vs. thermodynamic studies:

- Time-resolved spectroscopy : Monitor ring-opening kinetics under acidic/basic conditions.

- Protecting group strategies : Use fluorenylmethoxycarbonyl (Fmoc) groups to stabilize intermediates, as seen in azetidine carboxylate synthesis .

- Cross-coupling reactions : Explore Pd-mediated couplings (e.g., Suzuki-Miyaura) for benzyl group modifications .

Data Analysis & Interpretation

Q. How should researchers handle discrepancies in reported biological activity data for azetidine derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies, controlling for variables like assay type (e.g., in vitro vs. in vivo).

- Dose-response curves : Re-evaluate IC values under standardized conditions.

- Resource depletion theory : Consider long-term vs. short-term effects, as seen in studies on effort exertion and outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.